molecular formula C11H11BrN2 B12976433 1-(5-Bromoquinolin-8-yl)-N-methylmethanamine

1-(5-Bromoquinolin-8-yl)-N-methylmethanamine

Cat. No.: B12976433
M. Wt: 251.12 g/mol
InChI Key: LNYBSORAYWVXAG-UHFFFAOYSA-N
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Description

1-(5-Bromoquinolin-8-yl)-N-methylmethanamine is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of iron(III)-catalyzed halogenation of 8-amidoquinolines in water under mild conditions, which affords the 5-halogenated products in good to excellent yields . Another method involves the use of stannic chloride or indium(III) chloride as catalysts for the formal hydroamination and hydroarylation of mono-propargylated aromatic ortho-diamines .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation reactions using sodium halides at room temperature, followed by the introduction of the N-methylmethanamine group through various amination reactions. The use of environmentally benign reagents and conditions is preferred to ensure sustainability and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromoquinolin-8-yl)-N-methylmethanamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can have different biological and chemical properties depending on the substituents introduced.

Scientific Research Applications

1-(5-Bromoquinolin-8-yl)-N-methylmethanamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(5-Bromoquinolin-8-yl)-N-methylmethanamine involves its interaction with various molecular targets and pathways. The bromine atom and the quinoline ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-Bromoquinolin-8-yl)-N-methylmethanamine is unique due to the presence of both the bromine atom and the N-methylmethanamine group, which confer specific reactivity and binding properties. This uniqueness makes it a valuable compound for various scientific research applications and potential therapeutic uses.

Properties

Molecular Formula

C11H11BrN2

Molecular Weight

251.12 g/mol

IUPAC Name

1-(5-bromoquinolin-8-yl)-N-methylmethanamine

InChI

InChI=1S/C11H11BrN2/c1-13-7-8-4-5-10(12)9-3-2-6-14-11(8)9/h2-6,13H,7H2,1H3

InChI Key

LNYBSORAYWVXAG-UHFFFAOYSA-N

Canonical SMILES

CNCC1=C2C(=C(C=C1)Br)C=CC=N2

Origin of Product

United States

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